A Comprehensive Technical Guide to 3-Chloro-4-fluoro-benzamidine: A Key Building Block in Modern Drug Discovery
A Comprehensive Technical Guide to 3-Chloro-4-fluoro-benzamidine: A Key Building Block in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 3-chloro-4-fluoro-benzamidine, a pivotal chemical intermediate in the pharmaceutical and agrochemical sectors. We will explore its fundamental chemical and physical properties, spectroscopic profile, and detailed synthetic pathways. The narrative emphasizes the compound's reactivity and its strategic application in the synthesis of targeted therapeutic agents, including enzyme inhibitors. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights to leverage this versatile molecule in research and development programs.
Introduction: Strategic Importance in Medicinal Chemistry
3-Chloro-4-fluoro-benzamidine is a substituted aromatic amidine that has garnered significant attention as a versatile building block in organic synthesis. Its unique electronic and structural features, stemming from the presence of a chloro and a fluoro substituent on the benzene ring, impart enhanced reactivity and selectivity in various chemical transformations.[1] These substitutions are critical in medicinal chemistry, as halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.
The benzamidine moiety itself is a well-known pharmacophore that can mimic the guanidinium group of arginine, enabling it to interact with a wide range of biological targets such as serine proteases (e.g., thrombin) and other enzymes. The strategic placement of the chloro and fluoro groups on the phenyl ring allows for fine-tuning of the pKa of the amidine group and provides vectors for further molecular elaboration. Consequently, 3-chloro-4-fluoro-benzamidine serves as a key intermediate in the synthesis of a variety of pharmaceuticals, particularly in the development of drugs targeting specific enzymes and receptors for the treatment of inflammatory diseases and cancer.[1] This guide will provide a comprehensive overview of its properties, synthesis, and applications.
Molecular Structure and Physicochemical Properties
The utility of 3-chloro-4-fluoro-benzamidine in a laboratory and industrial setting is largely dictated by its structure and physicochemical characteristics. It is most commonly supplied and handled as its hydrochloride salt to enhance stability and improve solubility in aqueous and protic solvents, simplifying its use in various reaction media.[1]
Chemical Structure
The core structure consists of a benzene ring substituted with a chloro group at position 3, a fluoro group at position 4, and a carboximidamide (amidine) group at position 1.

Physicochemical Data
The key physicochemical properties of 3-chloro-4-fluoro-benzamidine and its hydrochloride salt are summarized in the table below. These parameters are crucial for designing synthetic protocols, purification strategies, and formulation studies.
| Property | Value | Source |
| IUPAC Name | 3-chloro-4-fluorobenzenecarboximidamide | - |
| CAS Number | 504404-34-6 (Free Base) | [2] |
| 477844-52-3 (Hydrochloride Salt) | [1][3] | |
| Molecular Formula | C₇H₆ClFN₂ (Free Base) | - |
| C₇H₇Cl₂FN₂ (Hydrochloride Salt) | [3] | |
| Molecular Weight | 172.59 g/mol (Free Base) | - |
| 209.05 g/mol (Hydrochloride Salt) | [1][3] | |
| Appearance | Off-white solid | [1] |
| Boiling Point (Predicted) | 251.1 ± 50.0 °C | [2] |
| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 10.95 ± 0.50 | [2] |
Synthesis and Purification
The most common and industrially scalable synthesis of 3-chloro-4-fluoro-benzamidine originates from the readily available precursor, 3-chloro-4-fluorobenzonitrile.[4][5][6] The conversion of the nitrile functional group to an amidine is a well-established transformation in organic chemistry.
Synthetic Workflow
A typical synthetic route involves a two-step process: formation of an intermediate followed by its conversion to the final amidine. The Pinner reaction is a classic and reliable method, proceeding through an imidate intermediate. An alternative, often used in modern synthesis, involves the formation of an amidoxime followed by reduction.
Detailed Experimental Protocol: Synthesis via Pinner Reaction
This protocol describes a representative lab-scale synthesis starting from 3-chloro-4-fluorobenzonitrile.
Step 1: Formation of Ethyl 3-chloro-4-fluorobenzimidate hydrochloride
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System Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂) is charged with anhydrous ethanol (1.5 eq).
-
Reagent Addition: Add 3-chloro-4-fluorobenzonitrile (1.0 eq, 15.56 g) to the ethanol.[4]
-
HCl Gas Introduction: Cool the mixture in an ice bath to 0 °C. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and a precipitate will begin to form. Continue the gas introduction until the solution is saturated and the nitrile peak is absent by TLC or GC analysis.
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Isolation: Seal the flask and store it in a refrigerator overnight (or at 0 °C for 12-24 hours) to allow for complete precipitation of the imidate salt. Collect the white crystalline solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Step 2: Ammonolysis to 3-chloro-4-fluoro-benzamidine hydrochloride
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System Setup: Suspend the dried ethyl 3-chloro-4-fluorobenzimidate hydrochloride (1.0 eq) in a solution of anhydrous ethanol saturated with ammonia.
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Reaction: Stir the suspension at room temperature in a sealed pressure flask for 24-48 hours. Monitor the reaction progress by TLC.
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Isolation and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The resulting crude solid is the hydrochloride salt of the desired product.
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Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol, to yield pure 3-chloro-4-fluoro-benzamidine hydrochloride as an off-white solid.[1]
Reactivity and Applications in Drug Discovery
The chemical behavior of 3-chloro-4-fluoro-benzamidine is dominated by the nucleophilicity of the amidine group and the electrophilic nature of the substituted aromatic ring. This dual reactivity makes it a valuable synthon for constructing more complex molecules.
Core Reactivity
The unsubstituted -NH₂ group of the amidine can be readily acylated, alkylated, or used in cyclization reactions to form various nitrogen-containing heterocycles (e.g., pyrimidines, triazines), which are prevalent scaffolds in many approved drugs. The presence of the electron-withdrawing chloro and fluoro groups on the aromatic ring influences the reactivity and basicity of the amidine group and can also serve as a handle for cross-coupling reactions if needed, although this is less common.
Role as a Key Pharmaceutical Intermediate
3-Chloro-4-fluoro-benzamidine is a crucial component in the synthesis of targeted therapies. Its efficacy is highlighted by its role in designing compounds with potential anti-inflammatory and anti-cancer properties.[1] The amidine group often acts as a bioisostere for other functional groups, forming key hydrogen bond interactions within the active site of an enzyme or receptor.
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity of 3-chloro-4-fluoro-benzamidine and ensure laboratory safety.
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Storage: The compound, particularly as the hydrochloride salt, should be stored in a cool, dry, and well-ventilated area. Recommended storage temperatures are between 0-8 °C for short-term and -20 °C for long-term preservation.[1][3] Keep the container tightly sealed to prevent moisture absorption.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid skin and eye contact.[3] Handle in a chemical fume hood to prevent inhalation of dust.
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Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Waste should be collected and handled by a professional disposal service.[3]
Conclusion
3-Chloro-4-fluoro-benzamidine is a high-value chemical intermediate with significant applications in modern medicinal and agrochemical research. Its unique substitution pattern provides a powerful tool for chemists to modulate molecular properties and synthesize novel, biologically active compounds. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is paramount for its effective utilization in the design and development of next-generation pharmaceuticals.
References
-
BIOFOUNT. (n.d.). 477844-52-3 | 3-Chloro-4-fluoro-benzamidine hydrochloride. Retrieved from [Link]
-
LookChem. (n.d.). Cas 117482-84-5, 3-Chloro-4-fluorobenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.
- Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 504404-34-6 CAS MSDS (3-CHLORO-4-FLUORO-BENZAMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 477844-52-3|3-Chloro-4-fluoro-benzamidine hydrochloride|3-Chloro-4-fluoro-benzamidine hydrochloride|-范德生物科技公司 [bio-fount.com]
- 4. 3-氯-4-氟苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Cas 117482-84-5,3-Chloro-4-fluorobenzonitrile | lookchem [lookchem.com]
- 6. chemimpex.com [chemimpex.com]
